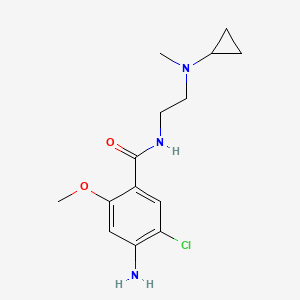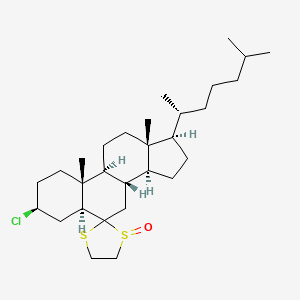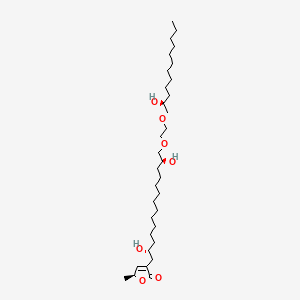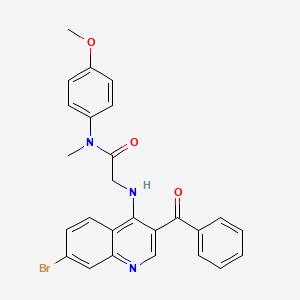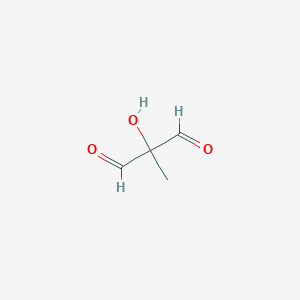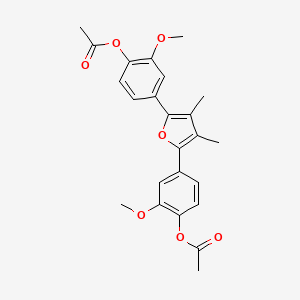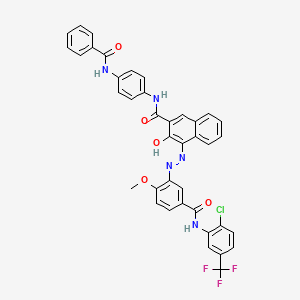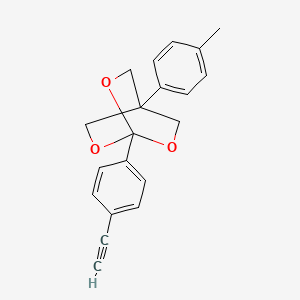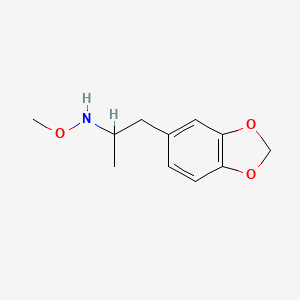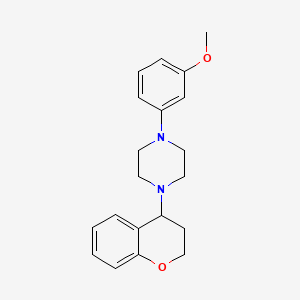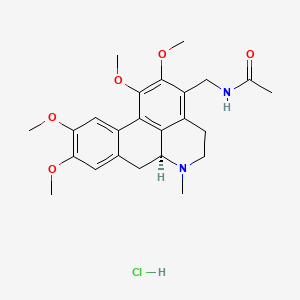![molecular formula C31H38N2O10S B12740331 3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 77942-80-4](/img/structure/B12740331.png)
3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves multiple steps. One common method starts with the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. This reaction is carried out in an aqueous medium in the presence of a mixture of copper (II) and iron (II) salts . The resulting intermediate is then further reacted with 2-aminoethanol to introduce the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone group back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the anthraquinone moiety can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonic acid group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Another anthraquinone derivative with similar chemical properties.
1-Amino-4-hydroxy-9,10-anthraquinone: Known for its use in dye synthesis and biological applications.
Uniqueness
3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of anthraquinone and sulfonic acid groups, which confer distinct chemical properties and enhance its solubility and bioavailability
Properties
CAS No. |
77942-80-4 |
|---|---|
Molecular Formula |
C31H38N2O10S |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
3-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C25H23NO7S.C6H15NO3/c1-4-25(2,3)21-16(10-7-11-18(21)34(30,31)32)33-17-12-15(27)19-20(22(17)26)24(29)14-9-6-5-8-13(14)23(19)28;8-4-1-7(2-5-9)3-6-10/h5-12,27H,4,26H2,1-3H3,(H,30,31,32);8-10H,1-6H2 |
InChI Key |
QWHPVMKZUFVMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=CC=C1S(=O)(=O)O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


